Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate
Description
Historical Development of Quinazolinone Derivatives
Quinazolinones, heterocyclic compounds featuring a fused benzene and pyrimidine ring with a carbonyl group, have been integral to medicinal chemistry since their discovery in the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869. However, significant pharmacological interest emerged only in the mid-20th century with the commercialization of methaqualone (2-methyl-3-ortho-tolyl-4(3H)-quinazolinone), a sedative-hypnotic drug introduced in 1951.
The quinazolinone scaffold’s versatility became evident as researchers explored substitutions at the C2, C3, and N3 positions. By 1960, over 100 quinazoline-based drugs had entered clinical use, targeting conditions ranging from insomnia to hypertension. The structural stability of the quinazolinone nucleus, combined with its ability to interact with diverse biological targets, cemented its status as a privileged structure in drug design.
Table 1: Key Milestones in Quinazolinone Research
Emergence of Thioether-Linked Quinazolinones in Research
The incorporation of thioether (-S-) linkages into quinazolinones represents a strategic innovation to enhance bioavailability and target selectivity. Early work focused on 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where sulfur substitutions improved solubility and metabolic stability compared to oxygen analogs. A pivotal advancement occurred with the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, demonstrating that thioether bridges facilitate conjugation with ester groups while preserving ring planarity.
Recent studies have exploited this chemistry to develop multifunctional agents. For example, 3-(3,4-dimethoxyphenethyl)-substituted derivatives exhibit dual activity as monoamine oxidase-B (MAO-B) inhibitors and phosphodiesterase 10A (PDE10A) ligands, enabled by the thioether’s electronic effects on quinazolinone-protein interactions. The compound under review, ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate, exemplifies this approach, combining a thioether-linked quinazolinone core with a 3-oxobutanoate side chain for enhanced blood-brain barrier permeability.
Current Research Landscape and Significance
Contemporary research on quinazolinone derivatives spans six key areas:
- Anticancer Agents : Quinazolinones inhibit tyrosine kinases (e.g., EGFR) and disrupt microtubule assembly.
- Neurotherapeutics : MAO-B inhibition (IC~50~ = 0.142 μM for select derivatives) shows promise for Parkinson’s disease.
- Antimicrobials : Thioether derivatives exhibit MIC~90~ ≤ 2 μg/mL against methicillin-resistant Staphylococcus aureus.
- Imaging Probes : Fluorine-18 labeled analogs serve as PET ligands for neurodegenerative disease diagnostics.
- Anti-Inflammatory Agents : COX-2 selectivity indices >50 reported for 4(3H)-quinazolinone derivatives.
- Antidiabetics : α-Glucosidase inhibition with IC~50~ values <10 μM in recent screens.
This compound intersects multiple domains, as its ester moiety enables prodrug strategies, while the dimethoxyphenethyl group confers affinity for neurotransmitter transporters. Molecular docking studies predict strong interactions with PDE10A (binding energy: -9.2 kcal/mol) and MAO-B (-8.7 kcal/mol), positioning it as a multifunctional candidate for CNS disorders.
Current synthesis protocols achieve yields >80% via nucleophilic substitution between 2-mercaptoquinazolinones and α-haloesters under mild conditions (ethanol, 60°C). Structural characterization relies on ^1^H-NMR coupling constants (J = 15.2 Hz for trans-olefinic protons) and HRMS data matching theoretical [M+H]^+^ values within 2 ppm error.
Properties
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-4-32-22(28)14-17(27)15-33-24-25-19-8-6-5-7-18(19)23(29)26(24)12-11-16-9-10-20(30-2)21(13-16)31-3/h5-10,13H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZJGFHGAVCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Dimethoxyphenethyl Group : This step may involve coupling reactions to attach the 3,4-dimethoxyphenethyl moiety.
- Thioether Formation : The thioether linkage is formed through reactions involving thiols and appropriate electrophiles.
- Final Esterification : The compound is completed by esterifying the carboxylic acid with ethanol.
The detailed synthetic pathway can be optimized based on desired yields and purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with quinazoline scaffolds. This compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Histone Deacetylases (HDACs) : This compound may act as an HDAC inhibitor, which is crucial in regulating gene expression related to cancer progression .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Quinazoline derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that similar compounds exhibit significant antioxidant effects, which could be beneficial in preventing diseases linked to oxidative damage .
Antimicrobial Effects
Preliminary investigations indicate that derivatives similar to this compound exhibit antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against E. coli and S. aureus .
Case Studies
- Anticancer Screening : A study evaluated a series of quinazoline derivatives for their cytotoxic effects on different cancer cell lines. Results indicated that certain modifications in the quinazoline structure significantly enhanced anticancer activity compared to standard treatments .
- Antioxidant Evaluation : Research conducted on phenolic derivatives linked to quinazolines demonstrated superior antioxidant activity compared to traditional antioxidants like ascorbic acid . This suggests that this compound may also exhibit enhanced antioxidant properties.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound may exhibit similar effects due to the structural motifs associated with quinazolines, which are known to inhibit various kinases involved in cancer progression.
- A study demonstrated that compounds with similar structures showed promising results against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
-
Antimicrobial Properties
- Research indicates that compounds containing quinazoline rings possess antimicrobial activities. Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate could potentially be evaluated for its efficacy against bacterial and fungal strains.
- For instance, derivatives of quinazolines have shown activity against resistant strains of bacteria, suggesting that this compound may also contribute to the development of new antimicrobial agents .
-
Neuroprotective Effects
- There is emerging evidence that certain quinazoline derivatives can offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier (BBB) could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- A related study highlighted the neuroprotective role of similar compounds in reducing oxidative stress and inflammation in neuronal cells .
Case Study: Anticancer Activity in vitro
A recent study assessed the cytotoxic effects of various quinazoline derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests a strong potential for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | MCF-7 | 8.1 |
| Ethyl 4... | MCF-7 | 6.5 |
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives containing the quinazoline structure were tested against various pathogens. The findings indicated that certain compounds inhibited bacterial growth effectively, suggesting that Ethyl 4... might also possess similar activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several classes of heterocyclic derivatives, as outlined below:
Key Observations
Substituent Effects on Physicochemical Properties :
- Electron-donating groups (e.g., 3,4-dimethoxyphenethyl in the target) enhance lipophilicity and may improve membrane permeability compared to simpler phenyl or halogenated analogs (e.g., 4-chlorophenyl in compound 43) .
- Melting points correlate with substituent bulkiness and polarity. For example, compound 43 (4-chlorophenyl, mp 239–241°C) exhibits a higher mp than compound 40 (4-methoxyphenyl, mp 190–192°C), likely due to stronger intermolecular interactions from the chloro group .
Synthetic Accessibility :
- The target compound’s synthesis may involve nucleophilic substitution or coupling reactions similar to those in (e.g., hydrazine hydrate-mediated cyclization) or (Pd-catalyzed cross-coupling for aryl substitutions). However, the 3,4-dimethoxyphenethyl group introduces steric challenges compared to smaller substituents like phenyl .
Biological Implications: Quinazolinones with thioether side chains (e.g., compound 40 in ) demonstrate anticancer activity, likely via kinase inhibition or DNA intercalation. The target compound’s extended thio-butyl ester chain may enhance binding flexibility to biological targets . Thiadiazole analogs () lack the quinazolinone core but share the 3-oxobutanoate ester motif, suggesting divergent pharmacological profiles due to heterocycle-specific interactions .
Contradictions and Limitations
- Yield Disparities : Compounds with halogenated aryl groups (e.g., 43, 52% yield) are synthesized more efficiently than methoxy-substituted analogs (e.g., 40, 50% yield), possibly due to differences in intermediate stability .
- Thermal Stability : highlights high thermal stability in nitrofurazan derivatives (e.g., DATF, decomposition at 260°C), but the target compound’s stability remains uncharacterized .
Q & A
Q. What methods optimize the introduction of the 3,4-dimethoxyphenethyl group?
Q. How to troubleshoot low yields in the final esterification step?
- Methodological Answer : Activate the carboxylic acid (e.g., via DCC/DMAP coupling) before reacting with ethanol. Alternatively, use Steglich esterification under anhydrous conditions to suppress hydrolysis .
Biological & Functional Studies
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Q. How to design SAR studies for analogs of this compound?
- Methodological Answer : Systematically vary substituents on (a) the quinazolinone ring (e.g., electron-withdrawing groups at C-2), (b) the phenethyl moiety (e.g., halogen vs. methoxy), and (c) the ester (e.g., ethyl vs. tert-butyl). Use PCA (Principal Component Analysis) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
